molecular formula C9H10ClF4N B14037875 2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethanamine hydrochloride

2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B14037875
M. Wt: 243.63 g/mol
InChI Key: CINLWGNDGUSBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is known for its unique structural features and significant reactivity due to the electronegative fluorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and adherence to safety protocols are crucial to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13;/h1-4,8H,5,14H2;1H

InChI Key

CINLWGNDGUSBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)C(F)(F)F.Cl

Origin of Product

United States

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